

Application Note: Protocol for In Vivo Administration of Demanyl Phosphate

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Compound of Interest

Compound Name: Demanyl phosphate

Cat. No.: B113865

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Introduction

Demanyl Phosphate (DP) is a novel, water-soluble small molecule inhibitor of Kinase-X, a critical enzyme implicated in oncogenic signaling pathways. As a phosphate prodrug, DP is designed for enhanced systemic exposure and targeted intracellular delivery.[1][2][3] Upon cellular uptake, DP is metabolized by endogenous phosphatases to its active form, Demanyl, which potently and selectively inhibits the ATP-binding site of Kinase-X. This application note provides a detailed, field-proven protocol for the preparation and administration of DP in preclinical mouse xenograft models to evaluate its in vivo efficacy.

The methodologies outlined herein are designed to ensure sterile preparation, accurate dosing, and high reproducibility, forming a self-validating system for preclinical assessment. Adherence to these protocols is critical for generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.

Principle of In Vivo Administration

Successful in vivo evaluation of a therapeutic candidate hinges on achieving consistent and therapeutically relevant concentrations at the target site.[4] **Demanyl Phosphate** has been formulated as a lyophilized powder for reconstitution to facilitate parenteral administration. The choice of administration route—intravenous or intraperitoneal—can significantly impact the compound's bioavailability, peak plasma concentration (C_{max}), and overall exposure (AUC).[5] [6]

- Intravenous (IV) injection into the lateral tail vein ensures 100% bioavailability, introducing the compound directly into systemic circulation for rapid distribution.[7][8] This route is ideal for initial PK studies and for compounds that may exhibit poor absorption via other routes.
- Intraperitoneal (IP) injection offers a simpler, less technically demanding alternative for repeated dosing.[9][10][11] The compound is absorbed through the highly vascularized peritoneal membrane into the portal circulation, which may result in a first-pass metabolic effect in the liver.

This guide provides detailed procedures for both IV and IP administration to accommodate diverse experimental designs.

Materials and Reagents

- **Demanyl Phosphate** (lyophilized powder)
- Sterile 0.9% Sodium Chloride for Injection, USP (Saline)[12]
- Sterile Water for Injection, USP
- Syringes: 1 mL, 3 mL (sterile, Luer-Lok™)
- Needles: 27-30 gauge (for IV), 25-27 gauge (for IP) (sterile)[9][13][14]
- Syringe filters: 0.22 µm sterile, low protein binding (e.g., PVDF)[15][16]
- Sterile, sealed empty vials (for storing reconstituted solution)[15][17]
- 70% Isopropyl alcohol wipes
- Animal restrainer (for conscious IV injection)[7][8]
- Heat lamp or warming pad (for IV injection)[8][13][14]
- Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Reconstitution and Formulation Protocol

Causality: Proper reconstitution is critical to ensure the compound is fully solubilized, sterile, and at the correct concentration for accurate dosing. Using a sterile 0.22 µm filter is a mandatory step to remove any potential microbial contaminants or particulates, which is crucial for preventing infection and potential embolism in IV administration.[15][18]

Step-by-Step Protocol:

- Bring the lyophilized vial of **Demanyl Phosphate** and the sterile saline diluent to room temperature.
- Under aseptic conditions (e.g., in a laminar flow hood), disinfect the rubber septa of both vials with a 70% alcohol wipe.[16][17]
- Using a sterile syringe and needle, withdraw the calculated volume of sterile 0.9% saline required to achieve the desired stock concentration (e.g., 10 mg/mL).
- Slowly inject the saline into the vial of **Demanyl Phosphate**, directing the stream against the side of the vial to facilitate gentle mixing.
- Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can cause foaming or denaturation.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Using a new sterile syringe, draw up the entire volume of the reconstituted solution.
- Attach a 0.22 µm sterile syringe filter to the syringe.
- Filter the solution into a new, sterile, sealed empty vial. This is now your working stock solution.[15]
- Label the vial clearly with the compound name, concentration, reconstitution date, and a "use-by" date (typically within 7 days when stored at 2-8°C, unless stability data indicates otherwise).[15]

Dosing Calculations

Accurate dosing is based on the animal's body weight. Always weigh the animal on the day of dosing.[13] The injection volume should not exceed recommended limits to avoid discomfort and adverse effects.[9]

Parameter	Value/Formula	Example (25g mouse, 10 mg/kg dose)
Stock Concentration	10 mg/mL	10 mg/mL
Dose (mg/kg)	10 mg/kg	10 mg/kg
Mouse Weight (kg)	Mouse Weight (g) / 1000	0.025 kg
Total Dose (mg)	Dose (mg/kg) * Mouse Weight (kg)	10 mg/kg * 0.025 kg = 0.25 mg
Injection Volume (mL)	Total Dose (mg) / Stock Conc. (mg/mL)	0.25 mg / 10 mg/mL = 0.025 mL
Injection Volume (µL)	Injection Volume (mL) * 1000	25 µL

Maximum Recommended Injection Volumes:

- Intravenous (IV): 5 mL/kg (bolus)[7]
- Intraperitoneal (IP): 10 mL/kg[9]

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Protocol 1: Intravenous (IV) Tail Vein Injection

Rationale: This route provides immediate and complete systemic exposure. Vasodilation of the tail veins using gentle warming is essential for visualization and successful cannulation.[7][8][14]

Step-by-Step Methodology:

- Prepare the dosing syringe with the calculated volume of **Demanyl Phosphate** solution. Ensure all air bubbles are removed. Use a fresh 27-30G needle for each animal.[13][14]
- Warm the mouse for 5-10 minutes under a heat lamp or by placing its cage on a warming pad to induce vasodilation of the tail veins.[8][13][14]
- Place the mouse in a suitable restraint device, exposing the tail.[7][8]
- Wipe the tail with a 70% alcohol wipe.
- Identify one of the two lateral tail veins.
- Grasp the distal end of the tail and apply gentle tension.
- With the needle bevel facing up and parallel to the vein, insert the needle into the distal third of the tail.[7][8] A successful insertion should feel like a slight "pop" and may show a small flash of blood in the needle hub.
- Slowly inject the solution. There should be no resistance. The vein will blanch (clear) as the solution displaces the blood.[7]
- If resistance is felt or a blister forms, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a more proximal site (closer to the body).[19]
- After the injection is complete, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[8]
- Return the animal to its cage and monitor for any adverse reactions for 5-10 minutes.[8]

Protocol 2: Intraperitoneal (IP) Injection

Rationale: IP injection is a common and effective route for administering substances that are readily absorbed into the systemic circulation. The injection is made into the lower right abdominal quadrant to avoid puncturing the cecum or bladder.[10][11][20]

Step-by-Step Methodology:

- Prepare the dosing syringe with the calculated volume of **Demanyl Phosphate** solution. Use a 25-27G needle.[9]
- Firmly restrain the mouse by scruffing the neck and securing the tail.
- Tilt the mouse so its head is pointing slightly downwards. This causes the abdominal organs to shift forward, creating a safer injection space.[11][21]
- Identify the lower right quadrant of the abdomen.
- Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[9][10]
- Gently aspirate by pulling back on the plunger to ensure no fluid (urine, blood, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with fresh material.[21]
- If aspiration is clear, depress the plunger smoothly to inject the full volume.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for signs of distress or complications.[21]

Sample Experimental Design: Tumor Xenograft Efficacy Study

Trustworthiness: A robust efficacy study includes appropriate controls (vehicle) and randomization to mitigate bias. Monitoring body weight and clinical signs is crucial for assessing compound toxicity.[22][23]

Workflow:

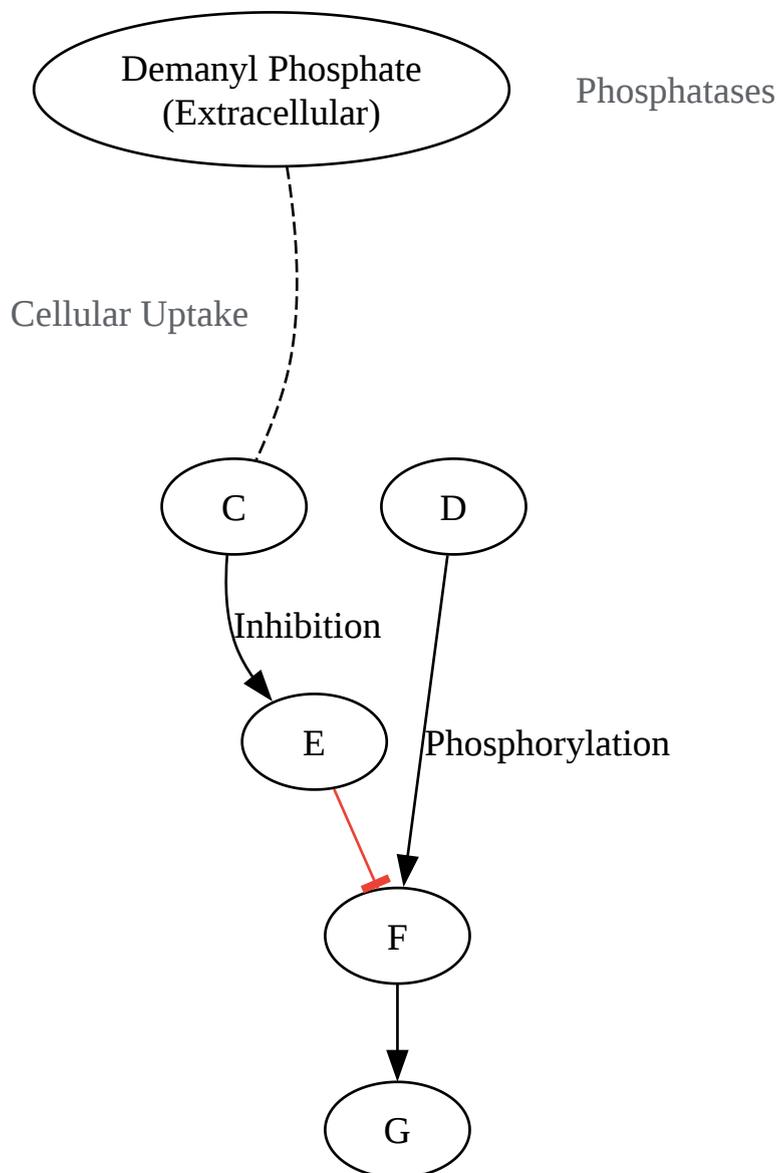
- Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5×10^6 cells) into the flank of immunocompromised mice (e.g., NU/J or NSG).[22][24]
- Tumor Growth: Monitor tumor growth 2-3 times weekly using digital calipers.

- Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=10 mice/group).[23]
- Treatment Groups:
 - Group 1: Vehicle Control (0.9% Saline), IP, Daily
 - Group 2: **Demanyl Phosphate** (10 mg/kg), IP, Daily
 - Group 3: **Demanyl Phosphate** (30 mg/kg), IP, Daily
 - Group 4: Reference Compound, IP, Daily
- Dosing & Monitoring: Administer compounds according to the specified schedule for 21-28 days. Record tumor volumes and body weights 2-3 times per week.[22]
- Endpoints: The study may be concluded when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after the treatment course is complete.[22]

Diagrams

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Caption: Workflow for a preclinical in vivo efficacy study.



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Caption: Proposed mechanism of action for **Demanyl Phosphate**.

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